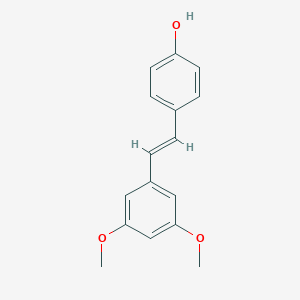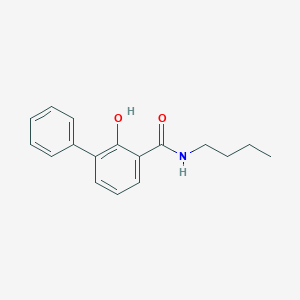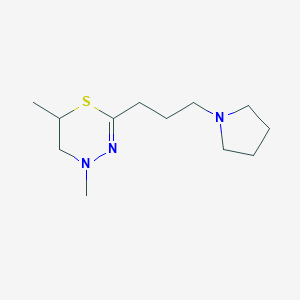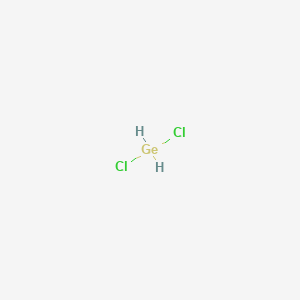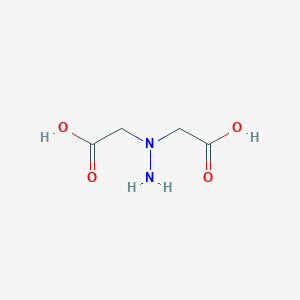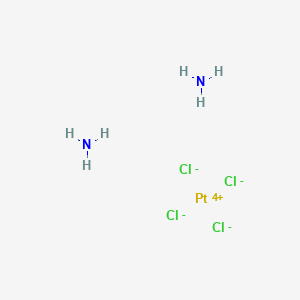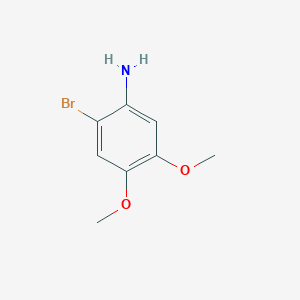
2-Bromo-4,5-dimethoxyaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves direct alkylation, as seen in the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, which was synthesized with a yield of 22.3% using CH3MgCl as the proton abstractor . Another synthesis method is the modified Bischler method, which was used to synthesize 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole from 4,6-dimethoxyaniline, yielding an 86% product after cyclization and deprotection steps .
Molecular Structure Analysis
X-ray diffraction studies have been employed to confirm the structure of related compounds, such as 2-(4'-bromophenyl)-4,6-dimethoxyindole and 4-bromo-N-[4-(dimethylamino)benzylidene]aniline . These studies provide detailed information about the crystal systems, space groups, and unit cell dimensions, which are crucial for understanding the molecular geometry and potential reactivity of these compounds.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including cyclization and alkylation, which are common in the synthesis of bromo and methoxy-substituted anilines. Cyclization reactions are particularly important in the formation of indole structures, as demonstrated in the synthesis of 2-arylindoles from amino ketones derived from dimethoxyaniline . The choice of catalysts and reaction conditions, such as the use of polyphosphoric acid or amine hydrochloride, can influence the outcome of these reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Bromo-4,5-dimethoxyaniline are not directly reported, the properties of structurally similar compounds can provide insights. For instance, the crystallization behavior and melting points can be inferred from X-ray diffraction data . The solubility, stability, and reactivity of these compounds are likely to be influenced by the presence of bromo and methoxy groups, which can affect their pharmacokinetic and pharmacodynamic profiles, as suggested by the synthesis of radiolabeled compounds for in vivo evaluation .
Wissenschaftliche Forschungsanwendungen
Metabolic Study : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug structurally similar to 2-Bromo-4,5-dimethoxyaniline, has been studied for its metabolism in various species including humans. It undergoes oxidative deamination, forming metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others (Carmo et al., 2005).
Toxicological Analysis : The psychoactivity and toxic effects of similar compounds, such as 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), have been documented. This includes discussions on drug concentration variations and methods for qualitative and quantitative analysis (Delliou, 1983).
Identification of Urinary Metabolites : In a study involving rats, metabolites of 2C-B were identified in urine after oral administration. These findings are significant for understanding the biological and toxicological effects of such drugs (Kanamori et al., 2002).
Synthesis and Crystal Structures : Research on all-para-brominated poly(N-phenyl-m-aniline)s, which include 2-Bromo-4,5-dimethoxyaniline derivatives, has been conducted. This involves one-pot syntheses and studies of their redox properties, indicating potential applications in materials science (Ito et al., 2002).
Photostabilization of Poly(vinyl chloride) : Derivatives of 2-Bromo-4,5-dimethoxyaniline have been synthesized and used as photostabilizers for rigid poly(vinyl chloride), indicating potential applications in materials chemistry (Balakit et al., 2015).
Pharmacokinetic Studies : Synthesis of brominated compounds, including those related to 2-Bromo-4,5-dimethoxyaniline, for pharmacokinetic and pharmacodynamic evaluation has been explored, highlighting their potential applications in drug development (Wang et al., 1993).
Electrochemical Applications : Studies on electrochemically synthesized poly(2,5-dimethoxyaniline) demonstrate its potential use in detecting chiral molecules like glutamic acids, suggesting applications in analytical chemistry (Zeng et al., 2019).
Green Chemistry Synthesis : Nanostructured poly(2,5-dimethoxyaniline) synthesized via green chemistry methods has shown high electrical conductivity and charge storage capacity, indicating its potential in energy storage applications (Jain et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJGMHMEFSPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328803 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxyaniline | |
CAS RN |
16791-41-6 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

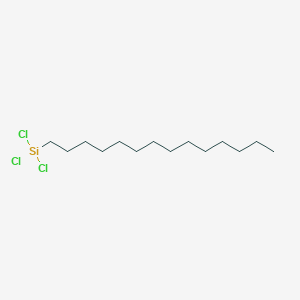
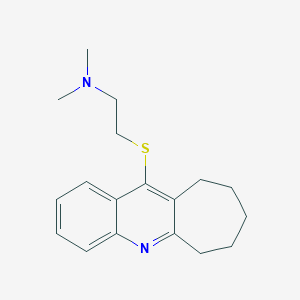
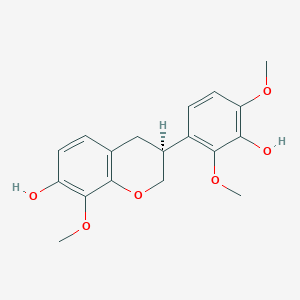
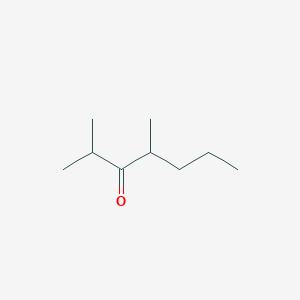
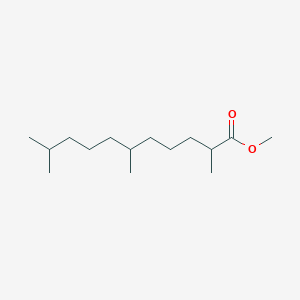
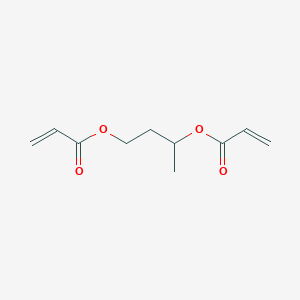
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
